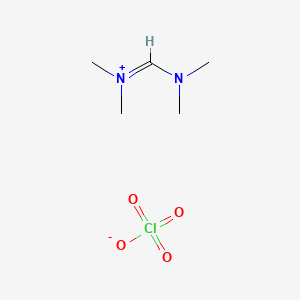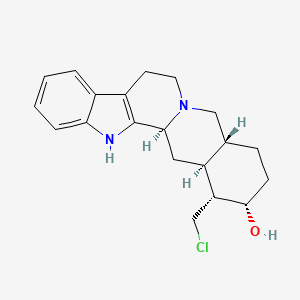
Yohimban-17-alpha-ol, 16-alpha-chloromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- is a chemical compound with the molecular formula C20H25ClN2O It is a derivative of the yohimbine alkaloid, which is known for its pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of yohimban-17-alpha-ol, 16-alpha-chloromethyl- typically involves the chloromethylation of yohimbine derivatives. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective chloromethylation at the 16-alpha position .
Industrial Production Methods
Industrial production of yohimban-17-alpha-ol, 16-alpha-chloromethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various derivatives of yohimban-17-alpha-ol, such as ketones, carboxylic acids, alcohols, and amines .
科学研究应用
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of conditions related to the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of yohimban-17-alpha-ol, 16-alpha-chloromethyl- involves its interaction with specific molecular targets, such as alpha-2 adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and vascular tone. The pathways involved in its action include the inhibition of cyclic AMP (cAMP) production and the activation of phospholipase C (PLC) signaling .
相似化合物的比较
Similar Compounds
- Yohimban-17-one
- Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester
- Yohimbine hydrochloride
Uniqueness
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- is unique due to its specific chloromethylation at the 16-alpha position, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other yohimbine derivatives .
属性
CAS 编号 |
522-71-4 |
|---|---|
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC 名称 |
(1S,15R,18S,19R,20S)-19-(chloromethyl)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C20H25ClN2O/c21-10-16-15-9-18-20-14(13-3-1-2-4-17(13)22-20)7-8-23(18)11-12(15)5-6-19(16)24/h1-4,12,15-16,18-19,22,24H,5-11H2/t12-,15-,16+,18-,19-/m0/s1 |
InChI 键 |
GZFASIBQMJFPJC-DKWZOFSHSA-N |
手性 SMILES |
C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)CCl)O |
规范 SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


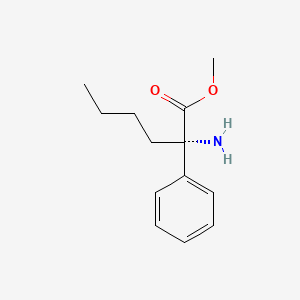
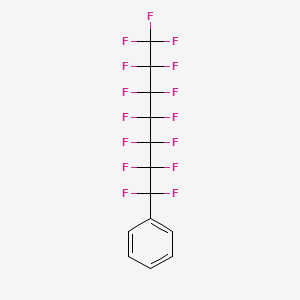
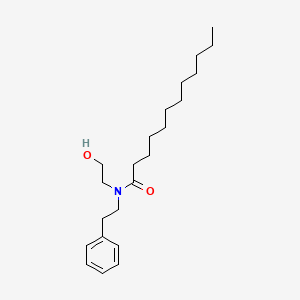
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
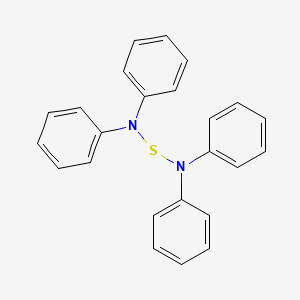
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
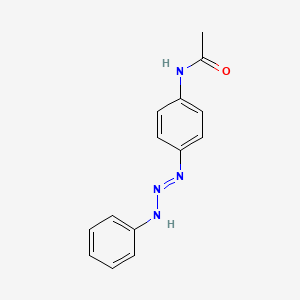
![1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
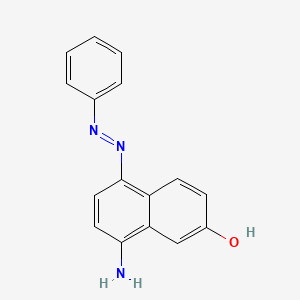
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)

